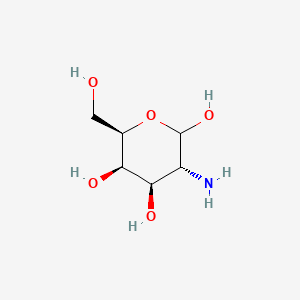

D-Galactosamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043871 | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-76-6, 7535-00-4 | |

| Record name | Galactopyranose, 2-amino-2-deoxy-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Metabolic Roles of D Galactosamine

Central Metabolic Pathways

While the Leloir pathway is primarily known for the catabolism of D-galactose, D-galactosamine, as an amino sugar analog, can also enter this metabolic route. The initial step typically involves the phosphorylation of the sugar. Human galactokinase (GALK1), an enzyme central to the Leloir pathway, demonstrates a degree of substrate specificity, primarily phosphorylating α-D-galactose. However, studies indicate that human galactokinase can also phosphorylate α-D-galactosamine, albeit with potentially different kinetic parameters researchgate.netwikipedia.orgresearchgate.net. This phosphorylation allows this compound to be processed further within the context of the galactose metabolic machinery wikipedia.org. The enzyme UDP-galactose 4'-epimerase (GALE) is also a key player in the Leloir pathway, interconverting UDP-galactose and UDP-glucose. Notably, metazoan GALE enzymes also catalyze the interconversion of UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine, highlighting the connection between galactose and N-acetylgalactosamine metabolism researchgate.netnih.gov.

The entry of this compound into the metabolic network often begins with its phosphorylation. This reaction is catalyzed by galactokinase (GALK), the same enzyme that initiates D-galactose catabolism wikipedia.org. Specifically, galactokinase phosphorylates the α-anomer of this compound at the C-1 position, utilizing ATP as the phosphate (B84403) donor, to form α-D-Galactosamine 1-phosphate researchgate.netqmul.ac.ukacs.org. This phosphorylated intermediate is a critical step in channeling this compound into further metabolic transformations ontosight.ai. The specificity of galactokinase for α-D-galactosamine has been confirmed, although its efficiency compared to α-D-galactose can vary depending on the enzyme source researchgate.netwikipedia.orgresearchgate.net.

Following the formation of α-D-Galactosamine 1-phosphate, the next step in the pathway involves the transfer of a uridine (B1682114) monophosphate (UMP) group. This is achieved through the action of galactose-1-phosphate uridylyltransferase (GALT), an enzyme that typically uses UDP-glucose as the UMP donor to convert galactose-1-phosphate into UDP-galactose wikipedia.orgnih.gov. Evidence suggests that GALT can also catalyze the transfer of UMP from UDP-glucose to α-D-galactosamine 1-phosphate, yielding UDP-α-D-galactosamine researchgate.net. This uridylation step is essential for preparing the amino sugar for subsequent modifications and its incorporation into various cellular components.

Derivatives and Intermediates in Metabolic Processes

Alpha-D-Galactosamine 1-phosphate serves as a crucial intermediate in the metabolic processing of this compound. Its primary role is as a direct precursor for the synthesis of UDP-N-acetylgalactosamine ontosight.ai. This conversion is vital for the subsequent formation of complex glycoconjugates, including glycoproteins and glycolipids, which are involved in cell-cell recognition, signaling, and immune responses ontosight.ai.

The metabolic journey of this compound culminates in the formation of UDP-N-acetylgalactosamine (UDP-GalNAc). This synthesis typically proceeds via UDP-galactosamine, which is derived from α-D-Galactosamine 1-phosphate researchgate.net. The intermediate UDP-galactosamine is then acetylated to produce UDP-N-acetylgalactosamine researchgate.netnih.gov. Alternatively, galactosamine-1-phosphate can be acetylated to form N-acetyl-α-D-galactosamine 1-phosphate, which is subsequently converted to UDP-N-acetylgalactosamine uniprot.org. The enzyme UDP-galactose 4'-epimerase (GALE) also plays a role in the interconversion between UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine, demonstrating the interconnectedness of these pathways researchgate.netnih.govuniprot.orguniprot.orgmybiosource.com. UDP-GalNAc is a key substrate for glycosyltransferases involved in the synthesis of mucin-type O-linked glycans and other complex carbohydrates oup.com.

Influence on Macromolecular Synthesis

Disruption of Glycogen (B147801) Synthesis

This compound (D-GalN) is a potent hepatotoxin that significantly disrupts glycogen synthesis in liver cells, leading to a cascade of metabolic dysfunctions and cellular damage. This disruption is a key component of the liver injury model induced by this compound, often referred to as galactosamine hepatitis. The primary mechanism involves the depletion of essential uridine nucleotides, which are critical precursors for various biosynthetic pathways, including glycogen synthesis.

The metabolic fate of this compound in hepatocytes involves its conversion through the Leloir pathway of galactose metabolism. This process leads to the formation of galactosamine-1-phosphate and subsequently UDP-galactosamine wikipedia.orgnih.govnih.gov. The accumulation of UDP-amino sugars, such as UDP-galactosamine, is hypothesized to deplete the intracellular pool of uridine triphosphate (UTP) and other uridine nucleotides, including UDP and UMP wikipedia.orgnih.govontosight.ainih.govnih.gov. UTP is a vital component for the synthesis of UDP-glucose, the direct glucose donor required by glycogen synthase for the elongation of glycogen chains nih.gov. Consequently, the depletion of UTP directly impairs the availability of UDP-glucose, thereby hindering the process of glycogen synthesis wikipedia.orgnih.govnih.gov.

Furthermore, this compound metabolism can lead to the formation of UDP-glucosamine, which acts as a false substrate for glycogen synthase nih.govnih.govcore.ac.uk. When incorporated into the growing glycogen chain, it forms an abnormal structure known as "aminoglycogen." This modified glycogen exhibits altered properties, notably an irreversible binding to the endoplasmic reticulum (ER) membranes nih.gov. This aberrant interaction disrupts the normal functional and morphological connection between ER membranes and glycogen particles, which is essential for various hepatic biosynthetic processes, including drug glucuronidation, ascorbate (B8700270) synthesis, and glucose production nih.gov.

The disruption of glycogen synthesis by this compound can be summarized by the following key biochemical alterations:

| Biochemical Component/Pathway | Effect of this compound | Impact on Glycogen Synthesis |

| Uridine Triphosphate (UTP) | Depleted due to accumulation of UDP-amino sugars wikipedia.orgnih.govontosight.ainih.govnih.gov | Impairs the synthesis of UDP-glucose, a critical precursor for glycogen formation. |

| UDP-Glucose | Reduced availability wikipedia.orgnih.govnih.gov | Directly limits the substrate pool for glycogen synthase, hindering glycogen chain elongation. |

| Glycogen Synthase | Substrate competition with UDP-glucosamine nih.govnih.govcore.ac.uk | Leads to the formation of "aminoglycogen," an abnormal glycogen that binds irreversibly to ER membranes. |

| ER-Glycogen Interaction | Becomes irreversible due to aminoglycogen binding nih.gov | Disrupts normal cellular processes dependent on the ER-glycogen connection, affecting various metabolic functions. |

| Hepatic Glycogen Deposition | Significantly reduced spandidos-publications.com | A direct consequence of impaired UDP-glucose availability and the formation of dysfunctional glycogen. |

| Protein Synthesis | Inhibited, potentially via aminoglycogen-ribosome interaction nih.govcore.ac.uk | While not directly glycogen synthesis, it highlights the broader metabolic disruption caused by abnormal glycogen formation. |

Compound List:

this compound

Galactosamine

Galactose

Uridine Triphosphate (UTP)

UDP-Galactosamine

UDP-Glucosamine

UDP-Glucose

Glucose

Pyrophosphate

UDP-N-acetylgalactosamine

UDP-N-acetylglucosamine

N-acetylgalactosamine

N-acetylglucosamine

Sialic Acid

Glucose-1-phosphate

Glucose-6-phosphate

UDP-Glucuronate

UDP-Galactose

UDP-Galacturonate

UDP-Glucose Pyrophosphorylase

Glycogen Synthase

Glycogen

Aminoglycogen

Uridine Diphosphate (UDP)

Uridine Monophosphate (UMP)

Uridine 5ʹ-diphosphate-glucose (UDP-glucose)

Uridine 5ʹ-triphosphate (UTP)

Pyruvate

Lactate

Fructose

Insulin

Glucagon

Epinephrine

Lipopolysaccharide (LPS)

Glycogen phosphorylase

Glycogen debranching enzyme

α-Glucosidase

Glucose-6-phosphatase

Glycogenin

Glycogen branching enzyme

Laforin

Malin

Glycogen synthase kinase 3β (GSK3β)

C/EBP-homologous protein (CHOP)

Caspase-12

Peroxisome proliferator-activated receptor α (PPARα)

Tunicamycin

α-amanitin

Dexamethasone

Fibroin

Sericin

Glucuronic acid

UDP-glucuronic acid

UDP-galactose-4-epimerase

Cellular and Molecular Mechanisms of D Galactosamine Action

Mechanisms of Induced Cellular Perturbation in Experimental Systems

The administration of D-GalN sets off a series of detrimental events within liver cells, primarily by interfering with essential metabolic and signaling pathways.

Uridine (B1682114) Nucleotide Depletion and Subsequent Transcriptional Arrest

The primary mechanism of D-GalN's toxicity is the depletion of uridine nucleotides, such as uridine triphosphate (UTP), within hepatocytes. ontosight.aiontosight.aiwikipedia.org D-GalN is metabolized via the galactose pathway, a process that consumes uridine nucleotides. wikipedia.orgnih.gov This leads to the accumulation of UDP-galactosamine and a subsequent decrease in UTP, UDP, and UMP levels. wikipedia.org

This depletion of the UTP pool has profound consequences, most notably the inhibition of RNA synthesis, leading to a transcriptional arrest. nih.govatsjournals.orgelsevier.essemanticscholar.org This halt in gene transcription begins shortly after D-GalN administration, persists for several hours, and disrupts the production of essential proteins. atsjournals.org This transcriptional block is a key factor in sensitizing hepatocytes to other damaging agents, such as tumor necrosis factor-alpha (TNF-α). atsjournals.orgcas.cz

Alteration of Intracellular Calcium Homeostasis

D-Galactosamine disrupts the delicate balance of intracellular calcium. cas.cz This disruption can be a consequence of the initial metabolic disturbances and contributes to further cell injury. An increase in intracellular calcium is considered a potential factor leading to cell death. tandfonline.com Studies have shown that D-GalN administration, particularly when combined with endotoxins like lipopolysaccharide (LPS), leads to an elevation of free cytosolic calcium in liver cells. capes.gov.br This is associated with a decrease in the activity of Ca2+-ATPase in the plasma membrane, an enzyme crucial for pumping calcium out of the cell. capes.gov.br The resulting calcium overload is considered an early and important event in the progression of D-GalN-induced cell damage. capes.gov.brresearchgate.net

Mitochondrial Dysfunction and Energy Metabolism Perturbation

This compound induces significant mitochondrial dysfunction, leading to a crisis in cellular energy metabolism. cas.czamazonaws.com The depletion of UTP and subsequent metabolic disturbances impact mitochondrial function, resulting in a decrease in the mitochondrial membrane potential. cuni.czcas.cz This is a critical indicator of mitochondrial health and is essential for ATP production.

Effects on Cellular Membranes and Organelle Integrity

The cellular perturbations initiated by this compound ultimately compromise the integrity of cellular membranes and organelles. cas.cz The depletion of UTP and the disruption of protein and nucleic acid synthesis affect the structure and function of the endoplasmic reticulum. tandfonline.com Furthermore, the induced oxidative stress and lipid peroxidation can damage cellular membranes, altering their fluidity and leading to a loss of functional integrity. semanticscholar.orgdergipark.org.tr This damage can result in the leakage of cellular enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are clinical markers of liver damage. tandfonline.com

Cell Death Pathways Induced by this compound in Experimental Models

This compound is known to induce both necrosis and apoptosis in the liver. cas.cz The sensitization of hepatocytes through transcriptional arrest makes them highly susceptible to apoptotic signals.

Induction of Apoptosis

This compound, particularly in combination with agents like LPS, is a potent inducer of apoptosis, or programmed cell death, in hepatocytes. nih.govfrontiersin.orgresearchgate.netspandidos-publications.com The transcriptional arrest caused by D-GalN prevents the synthesis of protective proteins that would normally counteract apoptotic signals, such as those initiated by TNF-α. atsjournals.orgd-nb.info

The apoptotic process induced by D-GalN involves the activation of key signaling pathways. The death receptor pathway, involving Fas and its ligand (FasL), plays a major role. nih.govspandidos-publications.com Studies have shown a significant increase in the expression of Fas, FasL, and TNF-α following D-GalN/LPS challenge. nih.govresearchgate.netspandidos-publications.com This leads to the activation of a cascade of caspases, which are the executioner enzymes of apoptosis. Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed. frontiersin.org Caspase-3 plays a central role in the final execution phase of apoptosis. nih.govatsjournals.org The expression of the anti-apoptotic protein Bcl-2 is often decreased, while the pro-apoptotic protein Bax is increased, further promoting cell death. frontiersin.orgtandfonline.com

Interactive Data Table: Effects of this compound on Cellular Parameters

| Parameter | Effect | Experimental Model | Reference(s) |

|---|---|---|---|

| Uridine Triphosphate (UTP) | Depletion | Rat Liver, Hepatoma Cells | ontosight.aiontosight.aiwikipedia.orgcore.ac.uk |

| RNA Synthesis | Inhibition/Arrest | Hepatocytes | nih.govatsjournals.orgelsevier.essemanticscholar.org |

| Intracellular Calcium | Increased | Rat Pancreatic Acinar Cells, Mouse Liver | capes.gov.brresearchgate.net |

| Mitochondrial Membrane Potential | Decreased | Rat Hepatocytes, Mouse Cochlea | cuni.czcas.cznih.govjst.go.jp |

| ATP Levels | Decreased | Rat Liver, Mouse Cochlea | amazonaws.comacs.orgnih.govacs.orgnih.gov |

| Caspase-3 Activation | Increased | Mouse Liver | nih.govfrontiersin.org |

| Bcl-2 Expression | Decreased | Mouse Liver | frontiersin.orgtandfonline.com |

| Bax Expression | Increased | Mouse Liver | frontiersin.org |

Induction of Necrosis

The administration of D-GalN leads to the depletion of uridine triphosphate (UTP) pools within hepatocytes. spandidos-publications.comoncotarget.com This UTP depletion inhibits the synthesis of RNA and proteins, disrupting essential cellular functions and ultimately leading to necrotic cell death. spandidos-publications.comnih.gov Histopathological examinations of livers from animals treated with D-GalN reveal areas of hemorrhagic necrosis and inflammatory cell infiltration. frontiersin.orgoncotarget.com Studies have documented that D-GalN can cause hepatocyte necrosis and inflammation, contributing to a condition that resembles human viral hepatitis. spandidos-publications.com

Interplay and Sequential Occurrence of Apoptosis and Necrosis

In this compound-induced liver injury, apoptosis and necrosis are not mutually exclusive events but rather represent a continuum of cell death. The mode of cell death can be influenced by the severity of the insult and the cellular energy status.

Often, apoptosis is the initial response to D-GalN, particularly at lower concentrations or in the early stages of toxicity. nih.gov However, as the injury progresses and cellular ATP levels are depleted due to the metabolic stress induced by D-GalN, the cell may be unable to execute the energy-dependent apoptotic program. In such cases, the cell death pathway can switch to necrosis, a process sometimes referred to as secondary necrosis. nih.gov

Evidence suggests that D-GalN first triggers apoptosis by activating caspases. nih.gov These apoptotic hepatocytes are subsequently cleared by phagocytes. However, with extensive apoptosis, the phagocytic capacity can be overwhelmed, leading to the secondary necrosis of apoptotic bodies. nih.gov This progression from apoptosis to necrosis is supported by findings where caspase-3 activity is detected early, followed by a later increase in markers of necrosis. nih.gov This interplay between the two cell death mechanisms contributes to the complex pathology of D-GalN-induced liver failure. spandidos-publications.comfrontiersin.org

Oxidative Stress Induction

A key component of this compound's toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. spandidos-publications.comsums.ac.irontosight.ai

This compound administration, often in combination with LPS, leads to a significant increase in the generation of ROS within hepatocytes. cas.czoup.comkoreamed.orgrsc.org ROS are highly reactive molecules, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, that can damage cellular macromolecules such as lipids, proteins, and DNA. rsc.org

The generation of ROS in D-GalN-induced liver injury is thought to be a consequence of the metabolic disturbances caused by UTP depletion and the subsequent inflammatory response. cas.cz The infiltration of inflammatory cells, such as neutrophils and macrophages, into the liver is a major source of ROS. oup.com These activated immune cells produce ROS as part of their defense mechanism, but excessive production contributes to tissue damage.

Studies have shown that D-GalN treatment leads to increased lipid peroxidation, a marker of oxidative damage to cell membranes, and a depletion of endogenous antioxidants like glutathione (B108866) and vitamin C. nih.govcas.czkoreamed.org The increase in ROS production and the concomitant decrease in antioxidant defenses create a state of oxidative stress that exacerbates both apoptotic and necrotic cell death pathways. spandidos-publications.comsums.ac.ir For instance, oxidative stress can promote TNF-α-induced apoptosis and necrosis in hepatocytes. sums.ac.ir

Table 2: Research Findings on this compound-Induced ROS Generation

| Study Focus | Key Findings | Reference |

|---|---|---|

| D-GalN effect on cultured rat hepatocytes | D-GalN induced a dose-dependent increase in ROS production. | cas.cz |

| D-GalN/LPS effect on macrophage cells | The combination of D-GalN and LPS induced a much higher level of intracellular ROS production compared to either agent alone. | oup.com |

| Korean ginseng extract on D-GalN-induced liver damage | D-GalN treatment induced ROS production in hepatocytes, which was inhibited by the ginseng extract. | koreamed.org |

| Shikonin on D-GalN/LPS-induced liver injury | D-GalN/LPS exposure led to increased ROS formation, contributing to oxidative stress and liver damage. | rsc.org |

Lipid Peroxidation Processes

This compound (D-GalN) administration triggers a cascade of events leading to significant oxidative stress, a key feature of which is the peroxidation of endogenous lipids. scispace.com This process involves the direct reaction of oxygen with lipids, forming radical intermediates and semi-stable peroxides that can damage essential cellular components like enzymes, membranes, and nucleic acids. psu.edu The peroxidation of lipids is considered a primary factor in the cytotoxic action of D-GalN. scispace.comspandidos-publications.com

The mechanism of D-GalN-induced lipid peroxidation is closely linked to the generation of reactive oxygen species (ROS), such as superoxide anions and highly reactive hydroxyl radicals. spandidos-publications.com These free radicals attack polyunsaturated fatty acids in cell membranes, initiating a self-propagating chain reaction that leads to widespread cellular damage. The end-products of lipid peroxidation, such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS), are commonly used as biomarkers to quantify the extent of oxidative damage. spandidos-publications.comelsevier.es

Numerous studies have demonstrated a significant increase in the levels of these lipid peroxidation markers following D-GalN exposure. For instance, administration of D-GalN in rats has been shown to elevate hepatic MDA concentrations to approximately double the value observed in control groups. elsevier.es This increase in lipid peroxides is a well-documented consequence of D-GalN-induced hepatotoxicity and reflects the failure of the cell's antioxidant defense mechanisms to counteract the excessive production of free radicals. scispace.comtandfonline.com The formation of MDA-protein adducts is another indicator of the extensive lipid peroxidation occurring during D-GalN-induced liver injury. psu.edu

Table 1: Research Findings on this compound-Induced Lipid Peroxidation

| Biomarker | Observation | Model System | Reference |

|---|---|---|---|

| Thiobarbituric Acid Reactive Species (TBARS) / Malondialdehyde (MDA) | Significant increase in hepatic tissue. | Rats | elsevier.es |

| TBARS | Significantly increased in D-GalN-treated Hepa 1c1c7 cells. | Hepa 1c1c7 cells | spandidos-publications.com |

| MDA | Increased concentration in rat primary hepatocytes. | Rat primary hepatocytes | glpbio.com |

| Lipid Peroxidation | Increased levels observed in GalN-injected rats. | Rats | psu.edu |

| TBARS | Marked elevation in levels, indicating enhanced lipid peroxidation. | Rats (D-GalN/LPS model) | tandfonline.com |

Impairment of Endogenous Antioxidant Systems (e.g., Glutathione, Superoxide Dismutase, Catalase)

The cellular damage induced by this compound is exacerbated by its detrimental effects on the endogenous antioxidant defense systems. These systems, which include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic molecules like glutathione (GSH), are crucial for neutralizing reactive oxygen species and protecting cells from oxidative damage. psu.educas.cz

D-GalN administration has been consistently shown to deplete these critical antioxidant resources. thieme-connect.com Studies report a significant decrease in the activities of SOD, CAT, GPx, and glutathione reductase (GR) in liver tissue of D-GalN-treated rats. psu.edu

Glutathione (GSH): GSH is a vital antioxidant that plays a central role in detoxifying ROS. cas.cz D-GalN-induced oxidative stress leads to an increased consumption and depletion of the hepatic GSH pool. psu.eduglpbio.com This reduction in GSH levels makes hepatocytes more vulnerable to toxic injury. cas.cz Several studies have confirmed a significant decrease in both serum and liver glutathione levels following D-GalN administration. glpbio.comthieme-connect.comoup.com However, some research using a D-GalN and lipopolysaccharide (LPS) co-exposure model reported that GSH levels remained intact, suggesting that the response may vary depending on the specific experimental conditions. cas.cz

Superoxide Dismutase (SOD): SOD is a first-line antioxidant enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. cas.cz The majority of studies indicate that D-GalN treatment significantly reduces SOD activity in liver tissue. psu.eduelsevier.esthieme-connect.comnih.gov This reduction in SOD activity impairs the cell's ability to handle superoxide radicals, contributing to increased oxidative stress. In contrast, at least one study has reported an increase in SOD activity, highlighting the complexity of the cellular response to D-GalN. elsevier.es Another study noted a significant decrease in the gene expression of SOD1 following D-GalN/LPS administration. cas.cz

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a critical step in preventing the formation of the highly reactive hydroxyl radical. cas.cz D-GalN administration leads to a marked reduction in CAT activity. psu.eduelsevier.esthieme-connect.comnih.gov This impairment further weakens the cell's antioxidant shield, allowing for the accumulation of harmful ROS. elsevier.es

Table 2: Effect of this compound on Endogenous Antioxidant Systems

| Antioxidant Component | Effect Observed | Model System | Reference |

|---|---|---|---|

| Glutathione (GSH) | Decreased levels in serum and liver. | Rats | glpbio.com |

| Glutathione (GSH) | Decreased levels. | Rats | psu.eduthieme-connect.com |

| Glutathione (GSH) | Increased hepatic and serum levels following betaine (B1666868) administration even after D-GalN injection. | Rats | oup.com |

| Glutathione (GSH) | Levels remained similar to control. | Rats (D-GalN/LPS model) | cas.cz |

| Superoxide Dismutase (SOD) | Significantly reduced activity. | Rats | psu.eduelsevier.esthieme-connect.comnih.gov |

| Superoxide Dismutase 1 (SOD1) | Highly significant decrease in gene expression. | Rats (D-GalN/LPS model) | cas.cz |

| Catalase (CAT) | Significantly reduced activity. | Rats | psu.eduelsevier.esthieme-connect.comnih.gov |

| Glutathione Peroxidase (GPx) | Significantly lower activity. | Rats | psu.edu |

| Glutathione Peroxidase 1 (Gpx1) | Gene expression remained unchanged. | Rats (D-GalN/LPS model) | cas.cz |

| Glutathione Reductase (GR) | Significantly lower activity. | Rats | psu.edu |

D Galactosamine in Glycobiology Research

Role as a Glycoconjugate Constituent

D-Galactosamine is widely distributed in animal, plant, and microbial tissues as a component of complex carbohydrates known as glycoconjugates. fujifilm.com These molecules, which consist of a carbohydrate part (glycan) linked to a lipid or protein, include proteoglycans, glycoproteins, and glycolipids. taylorfrancis.comcymitquimica.combiosynth.com The incorporation of this compound, typically as GalNAc, is crucial for the structure and function of these biomolecules. ontosight.aitaylorfrancis.com

Proteoglycans are a major component of the extracellular matrix and consist of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. labinsights.nlbyjus.com These GAGs, historically known as mucopolysaccharides, are long, unbranched polysaccharides made up of repeating disaccharide units. researchgate.netdentimplant.com.tr Each repeating unit typically contains a hexosamine, which can be this compound or D-glucosamine, and often a uronic acid like D-glucuronic acid. researchgate.netdentimplant.com.trnih.gov

This compound is a defining feature of several important GAGs, including chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. byjus.comnih.gov In these structures, the amino group of galactosamine is acetylated, forming N-acetylgalactosamine (GalNAc), which can also be sulfated at various positions. byjus.com For instance, chondroitin sulfate is composed of repeating units of D-glucuronic acid and N-acetylgalactosamine, with the GalNAc residue often sulfated at either the C4 or C6 position. researchgate.net The arrangement and sulfation pattern of these GAG chains are critical for their biological functions, which include regulating cell adhesion, migration, and signaling.

Table 1: Major Glycosaminoglycans (GAGs) Containing this compound

| Glycosaminoglycan | Repeating Disaccharide Unit | Key Characteristics |

|---|---|---|

| Chondroitin Sulfate | D-Glucuronic acid and N-acetyl-D-galactosamine (GalNAc) | The GalNAc residue is typically sulfated at the C4 or C6 position. A major component of cartilage. researchgate.net |

| Dermatan Sulfate | L-Iduronic acid (or D-Glucuronic acid) and N-acetyl-D-galactosamine (GalNAc) | Structurally similar to chondroitin sulfate but contains L-iduronic acid. Found in skin, blood vessels, and heart valves. researchgate.netnih.gov |

Beyond proteoglycans, this compound is a fundamental constituent of glycoproteins and glycolipids. ontosight.aifujifilm.comtaylorfrancis.com In these molecules, it is one of seven key monosaccharides—along with glucose, galactose, mannose, N-acetylglucosamine, fucose, and N-acetylneuraminic acid—that form the glycan portions. labinsights.nl

Glycoproteins : These are proteins with covalently attached carbohydrate chains (oligosaccharides). This compound (as GalNAc) is the inaugural sugar in one of the major types of glycosylation, known as mucin-type O-linked glycosylation, where it attaches directly to the hydroxyl group of serine or threonine residues on the protein. cymitquimica.comlabinsights.nl These O-glycans play roles in protein folding, stability, and cell-cell recognition. labinsights.nl

Glycolipids : These are lipids with a carbohydrate attached. Specifically, this compound is found in glycosphingolipids, which are based on a ceramide lipid molecule. labinsights.nl The carbohydrate portion of these molecules is involved in critical cellular functions like cell adhesion, signal transduction, and immune recognition. ontosight.ailabinsights.nl

Glycosylation Processes and Enzymes

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification. This compound is at the heart of a specific and widespread type of this process. The synthetic pathway involves the conversion of UDP-N-acetylglucosamine to UDP-N-acetyl-α-D-galactosamine, which then serves as the donor substrate for specific enzymes that incorporate it into growing glycoconjugates. fujifilm.com

Mucin-type O-glycosylation is one of the most abundant forms of protein glycosylation in animals and is initiated by the transfer of N-acetyl-D-galactosamine (GalNAc) from a donor molecule (UDP-GalNAc) to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a polypeptide chain. nih.govresearchgate.netnih.gov This initial step is catalyzed by a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govmdpi.com The resulting GalNAc-α-Ser/Thr structure is known as the Tn antigen. mdpi.comoup.com This initial modification is critical, as it is the foundation upon which a diverse array of O-glycan structures, known as cores, are built by the sequential addition of other sugars. nih.govresearchgate.net These extended glycan chains are essential for the function of many secreted and membrane-bound proteins, including mucins, which form protective barriers on epithelial surfaces. nih.govnih.gov

The initiation of mucin-type O-glycosylation is controlled by a large and evolutionarily conserved family of enzymes known as UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govnih.gov In humans, the genome encodes 20 distinct GalNAc-T enzymes, highlighting their complexity and importance. nih.govnih.gov These enzymes catalyze the transfer of GalNAc from the sugar donor UDP-GalNAc to serine and threonine residues on target proteins. scispace.comgenecards.org

The various GalNAc-T isoforms exhibit unique, though sometimes overlapping, substrate specificities and are expressed in different patterns across various cells and tissues. nih.govscispace.com This diversity allows for the precise regulation of O-glycosylation. Some GalNAc-Ts prefer to glycosylate unmodified protein substrates (initiating transferases), while others act preferentially on proteins that already have some attached glycans (follow-up transferases). scispace.com For example, GalNAc-T1 and GalNAc-T2 tend to glycosylate unmodified proteins, whereas enzymes like GalNAc-T4 and GalNAc-T10 prefer substrates that are already glycosylated. scispace.com This coordinated action enables the dense decoration of proteins like mucins with O-glycans. nih.govnih.gov The specificity is determined by the enzyme's ability to recognize not only the target serine or threonine but also the surrounding amino acid sequence and secondary structure of the protein. scispace.com

Table 2: Overview of the Human GalNAc-T Enzyme Family

| Characteristic | Description |

|---|---|

| Enzyme Family | UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) |

| EC Number | 2.4.1.41 oup.comscispace.com |

| Number of Isoforms | 20 identified in the human genome. oup.comnih.gov |

| Function | Catalyzes the initial step of mucin-type O-glycosylation by transferring GalNAc to Ser/Thr residues. mdpi.comgenecards.org |

| Substrate Specificity | Isoforms have distinct but overlapping specificities for peptide sequences and glycopeptide substrates. nih.govscispace.com |

| Subfamilies | Can be classified into subfamilies based on structural and functional conservation. A notable example is the vertebrate-specific Y subfamily (containing T8, T9, T17, T18), which has unique structural features. oup.com |

The study of the enzymes involved in the synthesis (formation) and breakdown (degradation) of glycans is a core aspect of glycobiology. targetmol.commedchemexpress.commedchemexpress.comchemondis.com The formation of complex O-glycans begins with the GalNAc-T-catalyzed addition of GalNAc. Following this, a variety of other glycosyltransferases act in a stepwise manner to extend the glycan chain. scispace.com For example, the Core 1 structure, common in many O-glycans, is formed by a β1-3 galactosyltransferase that adds a galactose residue to the initial GalNAc. nih.govmdpi.com Subsequent additions of other sugars like N-acetylglucosamine, fucose, and sialic acid by their respective transferases lead to a vast diversity of final glycan structures. labinsights.nlresearchgate.net

The degradation of glycoconjugates is equally important for cellular homeostasis. This process primarily occurs in lysosomes and involves a series of lysosomal enzymes that sequentially remove sugar residues. Deficiencies in these enzymes lead to a group of genetic disorders known as lysosomal storage diseases. nih.gov Specifically, defects in the enzymes required to break down GAGs like dermatan sulfate and chondroitin sulfate result in conditions called mucopolysaccharidoses (MPS), where partially degraded GAGs containing this compound accumulate in the cells, leading to severe tissue and organ damage. nih.gov

Glycan Recognition and Biological System Roles

This compound (GalN), particularly in its N-acetylated form (GalNAc), is a pivotal monosaccharide in glycobiology. Its incorporation into complex carbohydrate structures, or glycans, facilitates a wide array of biological recognition events that are fundamental to the functioning of complex biological systems.

The specific recognition of glycans by proteins is a cornerstone of cellular communication, and this compound is central to many of these interactions. Glycobiology research investigates the intricate processes of protein-glycan recognition, which governs many aspects of cell behavior. medchemexpress.comresearchgate.net The initial step in the synthesis of the most common type of O-linked glycans (mucin-type) is the attachment of N-acetyl-D-galactosamine (GalNAc) to serine or threonine residues on a protein. nih.govoup.com This reaction is catalyzed by a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govnih.gov The human genome encodes 20 different GalNAc-T isoforms, each with unique expression patterns and substrate specificities, highlighting the complexity and importance of this initial glycosylation event. oup.comnih.gov

The recognition of GalNAc-containing glycans is not limited to the enzymes that synthesize them. A diverse group of proteins known as glycan-binding proteins, or lectins, have specific domains that recognize and bind to carbohydrate structures. frontiersin.org For instance, the human macrophage galactose lectin (hMGL) is a C-type lectin that binds to GalNAc residues, an interaction facilitated by a calcium ion within the protein's binding site. acs.org This molecular recognition is highly specific, relying on hydrogen bonds formed between the sugar's hydroxyl groups and the protein. acs.org Such interactions are critical for processes ranging from immune recognition to cell adhesion. researchgate.netscispace.com The diversity of GalNAc-Ts and lectins allows for a sophisticated "sugar code," where specific glycan structures are displayed on the cell surface and are "read" by corresponding protein receptors to trigger distinct biological outcomes. researchgate.net

Table 1: Key Proteins in this compound Recognition

| Protein Family | Specific Example | Role related to this compound (GalNAc) | Reference(s) |

| Polypeptide N-acetylgalactosaminyltransferases | GalNAc-T1, GalNAc-T2 | Catalyze the initial transfer of GalNAc to proteins, initiating mucin-type O-glycosylation. | nih.govnih.gov |

| Glycan-Binding Proteins (Lectins) | Human Macrophage Galactose Lectin (hMGL) | Binds to terminal GalNAc residues on glycoproteins, mediating cellular recognition processes. | acs.org |

| Glycosyltransferases | Core 1 β1–3 galactosyltransferase (C1GalT1) | Recognizes the initial GalNAc moiety and adds a galactose to form the Core 1 O-glycan structure. | nih.govacs.org |

The glycocalyx, a dense layer of glycans on the cell surface, serves as the primary point of contact between cells and mediates a multitude of interactions. researchgate.net this compound, as a key component of this layer, plays a significant role in cell-cell adhesion and recognition. scispace.com Correct glycosylation is crucial for controlling these interactions; aberrant glycosylation, often seen in disease states, can disrupt normal cell-cell communication. scispace.com

A prime example of GalNAc's role in cell-cell interaction is in reproduction, specifically the binding of sperm to the egg. The mammalian egg's protective outer layer, the zona pellucida, is rich in O-glycans initiated by GalNAc. nih.gov Experimental removal of these O-glycans has been shown to prevent sperm binding, demonstrating their essential function in fertilization. nih.gov Furthermore, proteins with altered glycosylation patterns, such as the mucin MUC1, can impact cell-cell adhesion. scispace.com In cancer, truncated O-glycans on MUC1 can hinder the function of adhesion molecules, potentially facilitating metastasis. scispace.com Research has also shown that chemically modifying GalNAc on the surface of T-lymphoma cells alters the distribution of CD43, a glycoprotein (B1211001) that regulates T-cell interactions. researchgate.net

This compound and its derivatives are involved in various signal transduction pathways, which are complex systems that convert external signals into cellular responses. nih.govkhanacademy.org Many diseases are considered "signaling diseases," and the enzymes involved in these pathways are critical regulators. itmedicalteam.pl

In experimental models, this compound is often used to induce liver injury to study signaling pathways related to inflammation and cell death. researchgate.netnih.gov For example, in models of fulminant hepatitis induced by lipopolysaccharide (LPS) and this compound, there is a significant activation of the NLRP3 inflammasome pathway, a key component of the innate immune system. nih.gov this compound sensitizes liver cells to inflammatory signals, leading to the activation of stress-related signaling cascades. researchgate.net One such cascade involves the c-Jun N-terminal kinase (JNK) pathway, which plays a central role in many forms of liver injury. researchgate.net this compound inhibits RNA synthesis, which in turn prevents the expression of proteins that would normally turn off the JNK pathway, leading to sustained activation and cell death signaling. researchgate.net

Furthermore, the glycosylation of signaling receptors and molecules with GalNAc can directly modulate their activity. Altered expression of GalNAc-Ts in cancer cells can change the glycosylation of proteins involved in critical signaling pathways like the epithelial-mesenchymal transition (EMT), a process fundamental to cancer metastasis. oup.com Galectins, a family of β-galactoside-binding proteins, can also influence signal transduction by binding to specific glycoconjugates on the cell surface or within the cell. nih.gov

The extracellular matrix (ECM) is a non-cellular network that provides structural support to tissues and initiates biochemical cues for morphogenesis, differentiation, and homeostasis. nih.gov this compound is a fundamental building block of major ECM components known as glycosaminoglycans (GAGs). sigmaaldrich.combibliotekanauki.pl

GAGs are long, unbranched polysaccharides made of repeating disaccharide units. nih.govbibliotekanauki.pl Several types of GAGs, including chondroitin sulfate and dermatan sulfate, contain N-acetyl-D-galactosamine (GalNAc) as a core component of their repeating units. sigmaaldrich.combibliotekanauki.plontosight.ai These GAGs (with the exception of hyaluronic acid) are typically attached to a core protein to form proteoglycans. bibliotekanauki.pl Proteoglycans are massive macromolecules that fill the majority of the extracellular space, forming a hydrated, gel-like substance that resists compressive forces. nih.gov

In a rat model of this compound-induced liver injury, researchers observed a distinct sequence of changes in ECM components. nih.gov Fibronectin was the first component to increase, followed by collagen type III, and later, collagen type IV, type I, and laminin. nih.gov This increased deposition of ECM occurred in areas of liver cell necrosis, demonstrating the ECM's role in the tissue repair and healing process following toxic injury. nih.gov The GAG chains, with their high density of negative charges from sulfate and carboxyl groups, are extremely hydrophilic and play crucial roles in organizing the ECM, maintaining tissue structure, and influencing cell migration, proliferation, and differentiation. nih.govbibliotekanauki.pl

Table 2: this compound in Extracellular Matrix Glycosaminoglycans

| Glycosaminoglycan (GAG) | Presence of this compound (as GalNAc) | Primary Function in ECM | Reference(s) |

| Chondroitin Sulfate | Yes | Resists compression, cell adhesion, cell migration, signaling. | bibliotekanauki.plontosight.ai |

| Dermatan Sulfate | Yes | Wound healing, blood coagulation, influences collagen fibrillogenesis. | bibliotekanauki.plontosight.ai |

| Keratan Sulfate | Yes | Tissue hydration (e.g., in cornea, cartilage). | bibliotekanauki.pl |

| Hyaluronic Acid | No (contains D-Glucosamine) | Space filling, lubrication, resists compression. | nih.govbibliotekanauki.pl |

Glycobiology research in marine systems has significantly focused on the processes of reproduction, from gamete formation to fertilization and embryonic development. researchgate.net this compound, as a component of glycoconjugates, plays a notable role in these events. The chemical communication between gametes is a critical step in fertilization, and the carbohydrate structures on their surfaces are key mediators. researchgate.net

In marine invertebrates like the sea urchin, GAGs containing galactosamine are integral to embryonic development. Embryos of the sea urchin Strongylocentrotus purpuratus synthesize a type of dermatan sulfate that is rich in disulfated galactosamine units. researchgate.net The proper synthesis of proteoglycans, which include these GAGs, is essential for the normal development and migration of cells within the growing embryo. researchgate.net The egg's extracellular matrix, or hyaline layer, is rich in glycoconjugates and is crucial for proper cell division and morphogenesis after fertilization. researchgate.net The gametes of various marine species, including teleost fish, have been found to contain glycoconjugates with N-acetyl-D-galactosamine (GalNAc), indicating its widespread importance in the reproductive biology of these animals. researchgate.net

Experimental Models Utilizing D Galactosamine

Applications in Modeling Hepatic Injury

The unique mechanism of D-Galactosamine-induced hepatotoxicity has led to its widespread use in creating models that mimic human liver diseases, ranging from acute injury to chronic conditions. These models are invaluable for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic interventions.

Induction of Acute Liver Injury Models in Rodents (e.g., Mice, Rats)

The administration of this compound to rodents, such as mice and rats, is a well-established method for inducing acute liver injury that shares histopathological features with human viral hepatitis. A single intraperitoneal injection of D-GalN can lead to significant liver damage. imrpress.com The severity of the induced injury is dose-dependent, with higher doses leading to more extensive hepatocyte necrosis and a higher mortality rate. nih.gov

Rats are generally more susceptible to D-GalN intoxication than mice. imrpress.com In rats, signs of liver injury, including moderate pericentral inflammatory infiltration, can be observed as early as 12 hours post-injection, with damage persisting and evolving over 48 hours. imrpress.com In contrast, mice show a delayed response, with the first histopathological signs of liver injury appearing at 48 hours. imrpress.com The development of acute liver failure in rats typically occurs within 48 hours of D-GalN administration, characterized by a significant increase in serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, and ammonia. nih.gov

The choice of rodent strain can also influence the outcome of D-GalN-induced liver injury, highlighting the importance of standardized protocols in experimental design. imrpress.com These models are crucial for studying the progression of acute liver diseases and for testing the efficacy of hepatoprotective agents. nih.gov

Key Findings in Rodent Models of D-GalN-Induced Acute Liver Injury:

| Animal Model | Key Observations | Time Course | Reference |

| Rats (Wistar) | Alterations in AST, ALT, bilirubin, factor V, prothrombin time (PT), and international normalized ratio (INR). | Changes observed at 12 hours, peaking at 48 hours. | bvsalud.org |

| Rats (Sprague-Dawley) | Significant increase in plasma ALT, AST, bilirubin, and ammonia; decrease in albumin. | Development of acute liver failure within 48 hours. | nih.gov |

| Mice (BALB/c) | First histopathological signs of liver injury appear. | 48 hours post-injection. | imrpress.com |

| Rats | Moderate pericentral inflammatory infiltration. | Occurs at 12, 24, and 48 hours post-injection. | imrpress.com |

Lipopolysaccharide (LPS) Co-administration for Sensitization and Fulminant Hepatitis Induction in Experimental Animals

To create a more severe and clinically relevant model of fulminant hepatic failure (FHF), this compound is often co-administered with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com D-GalN sensitizes the liver to the toxic effects of LPS, leading to a rapid and massive inflammatory response that mimics the systemic inflammation seen in human FHF. nih.govspandidos-publications.com This combined treatment induces massive hepatocyte apoptosis and hemorrhagic necrosis. nih.gov

The D-GalN/LPS model is characterized by a significant elevation in pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govxiahepublishing.com TNF-α is considered a major mediator of the liver damage in this model. nih.gov The synergistic action of D-GalN and LPS results in a fulminant hepatitis that is more severe than that induced by either agent alone. acs.org This model has been instrumental in elucidating the role of inflammation and the innate immune system in the pathogenesis of acute liver failure. mdpi.comrsc.org The D-GalN/LPS model is widely used to study the mechanisms of FHF and to evaluate the therapeutic potential of anti-inflammatory and anti-apoptotic agents. spandidos-publications.com

In Vitro Hepatocyte Culture Models (e.g., Primary Hepatocytes, HepG2 Cells)

In vitro models using primary hepatocytes or hepatoma cell lines like HepG2 provide a controlled environment to study the direct cellular and molecular effects of this compound. nih.gov Primary hepatocytes, being directly isolated from the liver, offer a high degree of physiological relevance but have a limited lifespan in culture. nih.gov In contrast, HepG2 cells, a human hepatoma cell line, are immortalized and provide a more stable and reproducible system, though they may not fully recapitulate the functions of primary hepatocytes. researchgate.net

D-GalN induces apoptosis in both primary hepatocytes and HepG2 cells, making these in vitro systems valuable for dissecting the molecular pathways of programmed cell death. nih.govnih.gov Studies using these models have shown that D-GalN treatment leads to the activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov These models are particularly useful for high-throughput screening of potential hepatoprotective compounds and for detailed mechanistic studies that are not feasible in whole animal models. researchgate.netresearchgate.net For instance, research with HepG2 cells has demonstrated that D-GalN-induced apoptosis can be modulated by targeting specific cellular pathways, such as those involving heat shock proteins. nih.gov

Experimental Models of Chronic Liver Disease and Fibrosis

While this compound is most commonly associated with acute liver injury models, repeated, long-term administration of low doses can be used to induce chronic liver disease and fibrosis. frontiersin.org This approach simulates the persistent low-grade liver damage that often precedes the development of fibrosis and cirrhosis in humans. imrpress.com

In these chronic models, repeated injections of D-GalN lead to sustained inflammation, hepatocyte injury, and the subsequent activation of hepatic stellate cells, which are the primary cell type responsible for producing the extracellular matrix proteins that form fibrotic scars. researchgate.net Studies in rats have shown that the first signs of liver fibrosis can be observed after 4 weeks of repeated D-GalN intoxication, with established fibrosis developing by week 8. imrpress.comresearchgate.net In mice, the development of fibrosis is slower, with initial signs appearing around week 10. researchgate.net

However, the fibrogenic potential of D-GalN is considered to be less potent compared to other hepatotoxins like carbon tetrachloride (CCl4). imrpress.com The D-GalN-induced chronic model is noted to histopathologically mimic aspects of human viral infections more closely than the CCl4 model. imrpress.com These models are valuable for studying the mechanisms of fibrogenesis and for evaluating anti-fibrotic therapies. xiahepublishing.com

Progression of Liver Fibrosis in D-GalN-Induced Chronic Models:

| Animal Model | Observation | Time of Onset | Reference |

| Rats | First signs of liver fibrosis | 4 weeks | imrpress.comresearchgate.net |

| Rats | Established fibrosis | 8 weeks | imrpress.comresearchgate.net |

| Mice | First signs of liver fibrosis | 10 weeks | researchgate.net |

Mechanistic Insights Derived from Experimental Models

The use of this compound-based models has been instrumental in advancing our understanding of the fundamental mechanisms underlying liver injury. These models have provided a platform to dissect the complex interplay between different cell types and signaling pathways involved in the liver's response to injury.

Understanding Inflammatory Responses in Liver Injury Models

A key insight gained from this compound models, particularly the D-GalN/LPS model, is the central role of the inflammatory response in the pathogenesis of acute liver failure. mdpi.com The administration of D-GalN/LPS triggers a robust inflammatory cascade, initiated by the activation of Kupffer cells, the resident macrophages of the liver. xiahepublishing.com

Activated Kupffer cells release a plethora of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. xiahepublishing.comfrontiersin.org TNF-α, in particular, has been identified as a critical mediator of hepatocyte apoptosis and the subsequent liver damage in this model. xiahepublishing.com This cytokine can trigger an inflammatory cascade, leading to the production of other cytokines and the recruitment of other inflammatory cells, such as neutrophils, to the site of injury. nih.gov

Furthermore, studies using these models have elucidated the involvement of specific intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway. nih.govoncotarget.com The NF-κB pathway is a key regulator of the expression of many pro-inflammatory genes, and its activation is a hallmark of D-GalN/LPS-induced liver injury. oncotarget.com The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the processing and release of the pro-inflammatory cytokines IL-1β and IL-18. nih.gov These findings have not only enhanced our understanding of the inflammatory mechanisms of liver injury but have also identified potential therapeutic targets for the treatment of inflammatory liver diseases. frontiersin.org

Elucidating Oxidative Stress Mechanisms in Hepatotoxicity Models

Experimental models using this compound (D-GalN) are pivotal in understanding the role of oxidative stress in liver damage. Administration of D-GalN, often with lipopolysaccharide (LPS), initiates a cascade of events leading to a state of severe oxidative stress within the liver. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the liver's antioxidant defense systems to neutralize them. nih.govnih.gov

A primary mechanism of D-GalN-induced toxicity involves the depletion of uridine (B1682114) triphosphate (UTP) pools, which indirectly leads to increased oxidative stress. frontiersin.orgspandidos-publications.com The primary cause of liver damage is often attributed to oxygen-derived free radicals released from activated hepatic macrophages. nih.gov This surge in ROS, which includes superoxide (B77818) anions and hydrogen peroxide, overwhelms the cellular antioxidant defenses. sums.ac.irrsc.org

Key research findings from these models consistently demonstrate a significant reduction in the activity of major antioxidant enzymes. elsevier.eselsevier.es Studies have reported decreased activity of superoxide dismutase (SOD), which is responsible for converting superoxide radicals to hydrogen peroxide, and catalase (CAT), which breaks down hydrogen peroxide into water and oxygen. elsevier.eselsevier.es The depletion of these enzymes cripples the liver's ability to manage ROS, leading to widespread cellular damage. While some studies report decreased SOD activity, others have noted a contradictory increase, speculating it could be an adaptive response to counteract the heightened oxidative stress. elsevier.es

Another critical aspect of D-GalN-induced oxidative stress is the impact on glutathione (B108866) (GSH), a vital non-enzymatic antioxidant. While some studies have noted that the GSH pool remains intact, others suggest that its depletion can make cells more vulnerable to toxic damage. cas.cz

The excessive production of ROS and the concurrent depletion of antioxidants lead to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. semanticscholar.org A common marker for lipid peroxidation is malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS). elsevier.eselsevier.es Experimental models consistently show elevated levels of MDA and TBARS in liver tissues following D-GalN administration, indicating significant membrane damage. elsevier.essemanticscholar.orgxiahepublishing.com This oxidative damage alters the physical and chemical properties of cell membranes, affecting their fluidity and ultimately resulting in cytolysis and cell death. semanticscholar.org

Furthermore, D-GalN-induced hepatotoxicity is associated with an increase in nitric oxide (NO) levels, which can also contribute to oxidative and nitrosative stress. elsevier.escas.cz The interplay between these various elements—ROS generation, antioxidant depletion, lipid peroxidation, and nitrosative stress—creates a complex environment of oxidative damage that is central to the hepatotoxicity observed in D-GalN models. cas.cz

Table 1: Impact of this compound on Oxidative Stress Markers in Experimental Models

| Marker | Effect Observed in D-GalN Models | Implication | References |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased production | Initiates oxidative damage to cellular components | nih.govsums.ac.ir |

| Superoxide Dismutase (SOD) | Significantly decreased activity | Impaired detoxification of superoxide radicals | elsevier.eselsevier.esxiahepublishing.com |

| Catalase (CAT) | Significantly decreased activity | Impaired detoxification of hydrogen peroxide | elsevier.eselsevier.es |

| Glutathione (GSH) | Depletion or no significant change reported | Reduced capacity to scavenge free radicals | cas.czxiahepublishing.com |

| Malondialdehyde (MDA) / TBARS | Significantly increased levels | Indicates extensive lipid peroxidation and membrane damage | elsevier.eselsevier.essemanticscholar.orgxiahepublishing.com |

| Nitric Oxide (NO) | Elevated levels | Contributes to nitrosative stress | elsevier.es |

Investigating Cell Death Pathways in Experimental Settings

This compound is a widely used tool to investigate the molecular pathways of hepatocyte cell death, primarily apoptosis and necrosis. frontiersin.orgcas.cz When administered, particularly in conjunction with an inflammatory stimulus like lipopolysaccharide (LPS), D-GalN creates a model of acute liver injury where these cell death mechanisms can be studied in detail. nih.govfrontiersin.org D-GalN sensitizes hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses. sums.ac.ircas.cz This sensitization is a critical step, as TNF-α then triggers downstream signaling cascades that culminate in cell death. d-nb.infouni-konstanz.de

Both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are observed in D-GalN-induced liver injury. cas.cz Apoptosis is characterized by distinct morphological changes, including chromatin condensation, DNA fragmentation into oligonucleosomal fragments, and the formation of apoptotic bodies. d-nb.infouni-konstanz.de Studies have shown that these apoptotic processes are early events in D-GalN/LPS-induced liver failure, often preceding significant increases in serum liver enzymes. d-nb.infouni-konstanz.de

The investigation of cell death pathways in these models has identified the crucial role of the death receptor pathway. nih.gov The Fas/Fas ligand (FasL) system is significantly upregulated, contributing to the initiation of apoptosis. nih.gov TNF-α, by binding to its receptor (TNFR1), also activates this extrinsic apoptotic pathway. sums.ac.irvetres.org This activation leads to the recruitment and cleavage of initiator caspases, such as caspase-8, which in turn activate executioner caspases like caspase-3. frontiersin.org Increased expression and activity of caspase-3 are hallmark features of apoptosis in this model. nih.govfrontiersin.org

In addition to the extrinsic pathway, intrinsic or mitochondrial-dependent apoptosis is also implicated. This involves the Bcl-2 family of proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. frontiersin.org This shift in balance leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm, which is a key step in activating the caspase cascade. nih.gov

Table 2: Key Proteins and Pathways in this compound-Induced Cell Death

| Pathway Component | Role in Cell Death | Observation in D-GalN Models | References |

|---|---|---|---|

| TNF-α | Initiates inflammatory and apoptotic signaling | Levels are significantly increased; causal role in apoptosis | nih.govsums.ac.ird-nb.infouni-konstanz.de |

| Fas/FasL | Death receptor/ligand system that triggers apoptosis | Expression is significantly increased | nih.gov |

| Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway | Activated following death receptor engagement | frontiersin.org |

| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway | Activated following cytochrome c release | frontiersin.org |

| Caspase-3 | Executioner caspase, cleaves cellular substrates | Expression and activity are significantly increased | nih.govfrontiersin.orgatsjournals.org |

| Bax | Pro-apoptotic Bcl-2 family protein | Expression is increased | frontiersin.org |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Expression is decreased | frontiersin.org |

| Cytochrome c | Released from mitochondria to trigger apoptosis | Release from mitochondria is increased | nih.gov |

Studies on Liver Regeneration Processes in Experimental Models

The this compound-induced liver injury model is not only used to study hepatotoxicity but also serves as a valuable platform for investigating the subsequent process of liver regeneration. amegroups.org The injury inflicted by D-GalN, which mimics aspects of human viral hepatitis, creates a scenario where the liver's innate capacity for repair and regeneration is activated. spandidos-publications.comelsevier.es This model allows researchers to observe the entire sequence from acute injury to the restoration of liver mass and function. amegroups.org

Following the initial phase of hepatocyte death and inflammation, a regenerative response is initiated. elsevier.es This process involves the proliferation of surviving mature hepatocytes to replace the lost cells. nih.gov Studies using this model have tracked the proliferation of hepatocytes by measuring markers such as the liver labeling index, which indicates DNA synthesis and cell division. nih.gov

The cytokine TNF-α, which is a primary mediator of injury in this model, also plays a complex dual role in regeneration. amegroups.org While it drives hepatocyte apoptosis in the early stages, it is also involved in priming the liver for regeneration. vetres.orgamegroups.org Other cytokines, like Interleukin-6 (IL-6), are known to be crucial for promoting liver regeneration, often acting downstream of TNF-α to stimulate hepatocyte proliferation via the STAT3 signaling pathway. vetres.org

Experimental studies have utilized the D-GalN model to test the efficacy of various factors in promoting liver regeneration. For instance, the administration of certain amino acids, like alanine, has been shown to improve survival and promote liver regeneration in rats with D-GalN-induced acute liver failure, possibly by enhancing ATP synthesis which is crucial for the energy-demanding process of cell division. nih.gov Furthermore, factors that appear in the serum during the initial stages of liver damage have been shown to modify and support the repair process in vitro. nih.gov

The D-GalN model, however, presents a dynamic of injury and recovery where the regeneration phase can be shifted to later time points, with spontaneous recovery sometimes observed days after the initial insult. imrpress.com This allows for a window to study not just the initiation of regeneration but also its progression and the factors that influence its success or failure. The model provides a means to explore the intricate signaling pathways, growth factors, and cellular interactions that govern the liver's remarkable ability to restore itself after substantial injury. amegroups.org

Table 3: Factors Studied in Liver Regeneration Using this compound Models

| Factor/Pathway | Role in Regeneration | Findings in D-GalN Models | References |

|---|---|---|---|

| Hepatocyte Proliferation | The primary mechanism for restoring liver mass | Surviving hepatocytes enter the cell cycle to replace damaged cells | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Dual role in injury and priming for regeneration | Mediates initial injury but also participates in the regenerative process | vetres.orgamegroups.org |

| Interleukin-6 (IL-6) | Promotes hepatocyte proliferation | Acts as a protective, pro-regenerative cytokine | vetres.org |

| Alanine | Potential therapeutic agent | Shown to promote ATP synthesis and liver regeneration | nih.gov |

| Liver-damage-repairing factors | Endogenous factors promoting recovery | Serum factors from injured animals can inhibit further damage in vitro | nih.gov |

Inflammatory and Immune Signaling Pathways in D Galactosamine Induced Responses

Pro-inflammatory Cytokine Production

A hallmark of D-GalN-induced responses is the robust production of pro-inflammatory cytokines, which are key mediators of the inflammatory process.

Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the pathogenesis of D-GalN-induced liver injury. sums.ac.ironcotarget.comelsevier.es Kupffer cells, the resident macrophages of the liver, are a primary source of TNF-α upon stimulation with agents like LPS. sums.ac.irelsevier.es D-GalN sensitizes the liver to the effects of LPS, leading to an exaggerated release of TNF-α. spandidos-publications.comfrontiersin.org This release is a critical early event, with increases in TNF-α messenger RNA (mRNA) detectable as early as 2.5 hours after D-GalN treatment. nih.govcapes.gov.br The produced TNF-α then acts on hepatocytes, inducing apoptosis and contributing significantly to liver damage. nih.govcapes.gov.brsemanticscholar.org Neutralizing TNF-α with antibodies has been shown to prevent D-GalN-induced hepatotoxicity, highlighting its crucial role. nih.govcapes.gov.br In experimental models, the combination of LPS and D-GalN leads to a significant increase in both serum and hepatic levels of TNF-α. oncotarget.comrsc.orgrsc.org This elevation in TNF-α is a key factor in triggering the subsequent inflammatory cascade. elsevier.es

Table 1: Impact of D-Galactosamine on TNF-α Release and Related Factors

| Factor | Observation in D-GalN/LPS Models | Significance | Citations |

|---|---|---|---|

| TNF-α | Significantly increased levels in serum and liver. | Key mediator of hepatocyte apoptosis and liver injury. | sums.ac.ironcotarget.comrsc.orgrsc.orgnih.gov |

| Kupffer Cells | Primary source of TNF-α release. | Activation is a critical initiating step. | sums.ac.irelsevier.esnih.govcapes.gov.br |

| TNF-α mRNA | Detected as early as 2.5 hours post-D-GalN treatment. | Indicates rapid initiation of the inflammatory cascade. | nih.govcapes.gov.br |

| Anti-TNF-α Antibodies | Prevent D-GalN-induced hepatotoxicity. | Confirms the essential role of TNF-α in the damage process. | nih.govcapes.gov.brnih.gov |

Following the initial release of TNF-α, other pro-inflammatory cytokines are also produced, amplifying the inflammatory response. D-GalN administration, particularly with LPS, leads to increased production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). rsc.orgrsc.orgnih.gov These cytokines contribute to the development of liver damage. sums.ac.ir Studies have shown that in D-GalN/LPS-induced acute liver injury models, there is a significant increase in the serum levels of IL-1β, IL-6, and IFN-γ. spandidos-publications.comrsc.orgrsc.org IL-1β and TNF-α can act together to promote hepatocyte cell death. sums.ac.ir IFN-γ can also promote apoptosis in hepatocytes following D-GalN/LPS administration. wjgnet.com The expression of IL-6 mRNA is also significantly increased in the liver in response to the combination of LPS and D-GalN. jst.go.jp

The inflammatory milieu created by D-GalN and LPS also involves the induction of other potent inflammatory mediators, including nitric oxide (NO) and cyclooxygenase-2 (COX-2). The expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO, is significantly increased in the liver following co-administration of LPS and D-GalN. jst.go.jpnih.gov This leads to elevated levels of NO, which can contribute to cellular damage. jst.go.jp Similarly, the expression of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins, is also upregulated. spandidos-publications.comhbpdint.com The induction of both iNOS and COX-2 is often linked to the activation of the NF-κB signaling pathway. hbpdint.com Research has demonstrated that D-GalN can enhance LPS-induced NO production in macrophage cell lines, an effect attributed to increased iNOS expression. oup.com Furthermore, studies have shown that D-GalN administration leads to increased hepatic levels of iNOS and COX-2 mRNA and protein. spandidos-publications.com

Table 2: Key Pro-inflammatory Mediators in this compound-Induced Responses

| Mediator | Role and Observation | Citations |

|---|---|---|

| IL-1β | Increased production; promotes hepatocyte death with TNF-α. | sums.ac.irrsc.orgrsc.orgnih.gov |

| IL-6 | Increased serum levels and hepatic mRNA expression. | spandidos-publications.comrsc.orgrsc.orgnih.govjst.go.jp |

| IFN-γ | Increased production; promotes hepatocyte apoptosis. | rsc.orgrsc.orgnih.govwjgnet.com |

| Nitric Oxide (NO) | Elevated levels due to increased iNOS expression. | jst.go.jpnih.govjst.go.jpoup.com |

| COX-2 | Upregulated expression, contributing to inflammation. | spandidos-publications.comhbpdint.com |

Key Signaling Cascades

The production of pro-inflammatory cytokines and other mediators is regulated by complex intracellular signaling networks. This compound, especially with LPS, activates several key signaling cascades that are central to the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical transcriptional regulator of inflammation. rsc.orgnih.gov In the context of D-GalN/LPS-induced liver injury, the activation of NF-κB is a pivotal event. oncotarget.comspandidos-publications.com This activation is often triggered by pro-inflammatory cytokines like TNF-α. rsc.org The process typically involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which allows the NF-κB p65 subunit to translocate to the nucleus. rsc.orgrsc.orgspandidos-publications.com Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide range of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. sums.ac.irfrontiersin.org Studies have consistently shown that D-GalN/LPS administration leads to the phosphorylation and degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB p65. rsc.orgrsc.orgnih.govspandidos-publications.com Inhibition of the NF-κB pathway has been demonstrated to ameliorate D-GalN/LPS-induced liver injury, underscoring its central role in the pathology. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in the cellular response to stress and inflammation. nih.gov The three main MAPK pathways are the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 pathways. rsc.org Activation of these pathways is a key feature of D-GalN/LPS-induced liver injury. cas.cz Pro-inflammatory cytokines like TNF-α can stimulate the activation of MAPKs. rsc.org Once activated, these kinases can, in turn, contribute to the activation of NF-κB and the production of more inflammatory mediators. rsc.org Specifically, the JNK and p38 MAPK pathways are strongly activated by cellular stress and are major contributors to apoptosis. nih.gov In D-GalN/LPS models, the phosphorylation of JNK, ERK, and p38 is significantly increased. rsc.orgrsc.orgcas.cz The activation of JNK and p38, in particular, is associated with hepatocyte apoptosis and the progression of liver damage. nih.gov

Toll-like Receptor 4 (TLR4) Signaling

The Toll-like Receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, primarily recognized for its role in identifying lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. frontiersin.org In experimental models, this compound (D-GalN) is frequently co-administered with LPS to induce acute liver injury, as D-GalN sensitizes hepatocytes to the toxic effects of LPS, leading to a state of fulminant hepatitis within hours. elsevier.esnih.gov

Upon binding to its ligand, LPS, TLR4 initiates a cascade of intracellular signaling events. frontiersin.orgelsevier.es This process involves the recruitment of adaptor proteins and proceeds via two main pathways: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. frontiersin.orgelsevier.es Both pathways converge on the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB). elsevier.esnih.gov The activation and translocation of NF-κB into the nucleus drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov

The pivotal role of TLR4 in mediating D-GalN/LPS-induced liver damage has been demonstrated in studies using TLR4-deficient (TLR4ko) mice. nih.govkarger.com When subjected to D-GalN/LPS challenge, wild-type mice experience high mortality, whereas TLR4ko mice show a remarkable survival rate. nih.govkarger.com The absence of functional TLR4 results in a significantly attenuated inflammatory response. nih.govkarger.com This is evidenced by lower serum levels of liver enzymes, reduced production of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β), and substantially less severe hepatic injury and hepatocyte apoptosis compared to wild-type counterparts. nih.govkarger.com Mechanistically, this protection in TLR4ko mice is linked to a significant decrease in the activation of the hepatic c-Jun and NF-κB signaling pathways. nih.govkarger.com These findings underscore that the down-regulation of TLR4 signaling is a crucial factor in mitigating D-GalN/LPS-induced fulminant hepatic failure, highlighting it as a potential therapeutic target. nih.govkarger.com

NLR Family Pyrin Domain-Containing 3 (NLRP3) Inflammasome Activation

The NLR Family Pyrin Domain-Containing 3 (NLRP3) inflammasome is a multiprotein complex within the cell that plays a central role in the innate immune response to both microbial pathogens and endogenous danger signals. thno.org Its activation in the context of this compound/LPS-induced liver injury is a key event driving inflammation and cell death. nih.govxiahepublishing.com The NLRP3 inflammasome complex comprises the sensor protein NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1. thno.org